Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate is a complex organic compound with the following structural formula:
C21H24BrNO6S
This compound belongs to the class of heterocyclic compounds known as thiophenes. It contains a thiophene ring fused with a phenyl ring and an ester group. The presence of the bromine atom and trimethoxybenzoyl moiety adds to its uniqueness.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Bromination of 2,4,5-trimethoxybenzoic acid:
Amidation Reaction:
Thiophene Ring Formation:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactions::
Ester Hydrolysis:
- Bromination: N-bromosuccinimide (NBS)
- Reduction: Lithium aluminum hydride (LiAlH₄)
- Ester Hydrolysis: Acid or base-catalyzed hydrolysis
- The major product is the titled compound itself.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Biological Studies:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other thiophenes, benzoyl derivatives, and esters.
- Uniqueness lies in the combination of the bromine atom, trimethoxybenzoyl group, and phenylthiophene core.
Biological Activity
Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H22BrNO6S
- Molar Mass : 484.36 g/mol
- CAS Number : 459152-40-0
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid derivatives with thiophene carboxylic acids. The use of various coupling agents and solvents optimizes yield and purity.
Antiproliferative Effects
Research indicates that derivatives of thiophene compounds exhibit notable antiproliferative activity against various cancer cell lines. Specifically, related compounds have demonstrated the ability to induce apoptosis in HL-60 cells by arresting the cell cycle at the G2/M phase . This suggests that this compound may share similar mechanisms.
The proposed mechanism for the biological activity of this compound involves inhibition of tubulin polymerization. This is a critical process for cell division; thus, disrupting it can lead to cell cycle arrest and subsequent apoptosis . Additionally, the presence of methoxy groups in the structure may enhance its interaction with target proteins involved in cancer cell proliferation.
Case Studies and Research Findings
- Cell Cycle Arrest and Apoptosis Induction :
- Structure–Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Compound Name | Cell Line Tested | Mechanism of Action | Observed Effect |
---|---|---|---|
Ethyl 2-[...]-5-phenylthiophene | HL-60 | Tubulin polymerization inhibition | G2/M phase arrest and apoptosis |
Related Thiophenes | Various cancer cells | Apoptosis induction | Antiproliferative activity |
Properties
Molecular Formula |
C23H22BrNO6S |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22BrNO6S/c1-5-31-23(27)15-12-17(13-9-7-6-8-10-13)32-22(15)25-21(26)14-11-16(28-2)19(29-3)20(30-4)18(14)24/h6-12H,5H2,1-4H3,(H,25,26) |
InChI Key |
GECSAOBKQYCAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3Br)OC)OC)OC |
Origin of Product |
United States |
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